molecular formula C7H11NO4 B1660396 (8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid CAS No. 75776-51-1

(8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid

Cat. No.: B1660396
CAS No.: 75776-51-1
M. Wt: 173.17 g/mol
InChI Key: WRHPVRWALQQWHH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid is a chiral spirocyclic compound characterized by a 1,4-dioxa ring system fused to a 7-azaspiro[4.4]nonane scaffold. Key properties include:

  • Molecular Formula: C₆H₁₁NO₂
  • Molecular Weight: 129.159 g/mol
  • Hydrogen Bond Acceptors/Donors: 3 acceptors, 1 donor

This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in ACE inhibitor prodrug development, due to its stereochemical stability and functional group reactivity.

Properties

IUPAC Name

(8S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-6(10)5-3-7(4-8-5)11-1-2-12-7/h5,8H,1-4H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHPVRWALQQWHH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2(O1)C[C@H](NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510475
Record name (8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75776-51-1
Record name (8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes for Spirocyclic Analogues

Adaptable Methodology from 2,5-Dioxa-8-azaspiro[3.5]nonane Synthesis

The patent CN113214290A outlines a four-step synthesis for 2,5-dioxa-8-azaspiro[3.5]nonane, which provides a foundational framework:

  • Amide Formation : Reacting 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride in dichloromethane/triethylamine yields an intermediate amide (Compound 2, 35% yield).
  • Cyclization : Treatment with sodium hydride in tetrahydrofuran induces intramolecular cyclization (Compound 3, 68% yield).
  • Reduction : Lithium aluminum hydride reduces the amide to an amine (Compound 4, 82% yield).
  • Deprotection : Catalytic hydrogenation (20–100 psi H₂, palladium on carbon) removes the benzyl group, yielding the free amine (Compound 5, 60% yield).
Table 1: Key Reaction Parameters from CN113214290A
Step Reactants Solvent Base/Catalyst Temperature Yield
1 Chloroacetyl chloride Dichloromethane Triethylamine 0–25°C 35%
2 Tetrahydrofuran Sodium hydride Reflux 68%
3 LiAlH₄ Tetrahydrofuran 0–25°C 82%
4 H₂/Pd/C Methanol Acetic acid 25–50°C 60%

Proposed Adaptations for Target Compound

For (8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid, modifications to the above protocol may include:

  • Alternative Starting Materials : Replacing oxetane-3-ol with a carboxylate-bearing precursor to introduce the carboxylic acid moiety.
  • Stereochemical Control : Employing chiral auxiliaries or asymmetric catalysis during cyclization or reduction steps. The (8S) configuration could be achieved via enzymatic resolution or chiral HPLC separation of racemic intermediates.

Critical Analysis of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts yields:

  • Polar Aprotic Solvents : Acetonitrile (Example 2) provided lower yields (11%) compared to dichloromethane (35%), likely due to poor solubility of intermediates.
  • Strong Bases : Sodium hydride enabled efficient cyclization but required strict inert conditions. Weaker bases like potassium carbonate resulted in incomplete reactions.

Catalytic Hydrogenation Optimization

Hydrogen pressure (20–100 psi) and temperature (20–50°C) directly influenced deprotection efficiency. Adding acetic acid as an activator improved catalyst performance, achieving 60% yield.

Stereoselective Synthesis Challenges

No existing literature directly addresses the enantioselective synthesis of this compound. Potential strategies include:

  • Chiral Pool Synthesis : Using enantiomerically pure starting materials derived from natural amino acids.
  • Dynamic Kinetic Resolution : Employing transition-metal catalysts to bias cyclization toward the (8S) configuration.

Chemical Reactions Analysis

Types of Reactions

(8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which (8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and influence biological pathways.

Comparison with Similar Compounds

Sulfur-Substituted Analogue: (8S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid

Key Differences :

  • Substitution : Oxygen atoms in the 1,4-dioxa ring are replaced with sulfur (1,4-dithia) .
  • Molecular Formula: C₇H₁₁NO₂S₂
  • Molecular Weight : 205.3 g/mol
  • Physical Properties :
    • Density: 1.47 g/cm³ (vs. ~1.2–1.3 g/cm³ for dioxa analogue)
    • Boiling Point: 427.4°C (predicted, higher due to sulfur’s polarizability)
    • pKa: 2.14 (slightly more acidic than dioxa variant) .

Pharmacological Relevance :

  • The dithia analogue is a critical component of Spirapril , an antihypertensive drug. Its sulfur atoms enhance binding to zinc in ACE’s active site, improving inhibitory potency .
  • Salt Forms : Hydrochloride (CAS 83552-41-4) and hydrobromide (CAS 75776-79-3) salts are commercially available, offering improved solubility for formulation .
Property Dioxa Variant Dithia Variant
Molecular Weight 129.16 g/mol 205.3 g/mol
Density ~1.2–1.3 g/cm³ (estimated) 1.47 g/cm³
Boiling Point Not reported 427.4°C (predicted)
Biological Use Intermediate in prodrugs Active ACE inhibitor component

Ethyl-Substituted Derivative: 8-Ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylic Acid

  • Modification : Introduction of an ethyl group at position 6.

Hydrobromide Salt of Dithia Variant

  • CAS 75776-79-3 :
    • Molecular Weight: 286.21 g/mol
    • Melting Point: 445.2°C
    • Vapor Pressure: 3.62 × 10⁻⁹ mmHg at 25°C
    • Use : Preferred in solid-dose formulations due to enhanced stability and handling properties .

Biological Activity

(8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C12H19NO6
  • Molecular Weight : 273.29 g/mol
  • CAS Number : 1446082-13-8
  • IUPAC Name : (S)-7-(tert-butoxycarbonyl)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid

This structure features a spirocyclic moiety that is known to influence its biological interactions.

Synthesis

The synthesis of this compound has been achieved through various methods, often involving the formation of the spirocyclic framework via cyclization reactions. The use of protecting groups, such as tert-butoxycarbonyl (Boc), is common in these syntheses to facilitate subsequent reactions without undesired side reactions.

Antimicrobial Activity

Research indicates that derivatives of spirocyclic compounds, including this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structural frameworks have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Compound Microbial Strain Activity (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundCandida albicans20 µg/mL

Analgesic Properties

Preliminary studies suggest that this compound may possess analgesic properties similar to those of opioids. Molecular docking studies have indicated potential binding affinity to opioid receptors, which could lead to pain relief mechanisms.

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    A study conducted by Hussein et al. synthesized various derivatives based on spirocyclic structures and evaluated their antimicrobial activity against clinically relevant pathogens. Results demonstrated that modifications on the spirocyclic scaffold significantly enhanced activity against resistant strains .
  • Opioid Receptor Binding :
    Vianello et al. explored the binding affinities of several spirocyclic compounds to mu-opioid receptors, revealing that certain modifications could increase analgesic potency significantly compared to traditional opioids .
  • Molecular Dynamics Studies :
    Molecular dynamics simulations have provided insights into the conformational flexibility of this compound and its interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid, and how can yield be improved?

  • Methodology: The compound is synthesized via cyclization reactions involving oxirane intermediates or through spiroannulation of bicyclic ethers. Key steps include stereoselective formation of the dioxa-aza ring system. Yield optimization can be achieved by controlling reaction temperature (e.g., 0–5°C for intermediates) and using catalysts like BF₃·Et₂O to stabilize reactive intermediates .
  • Data Insight: Evidence from spirocyclic analogs (e.g., 1,4-Dioxa-7-azaspiro[4.4]nonane oxalate) suggests yields improve with inert gas purging (N₂/Ar) to prevent oxidation of sensitive functional groups .

Q. How can the stereochemical purity of the (8S)-enantiomer be verified during synthesis?

  • Methodology: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric detection. Compare optical rotation values ([α]D) with literature data (e.g., [α]D = -29.5° for Spirapril derivatives in ethanol) .
  • Validation: X-ray crystallography of co-crystallized derivatives (e.g., oxalate salts) provides definitive stereochemical confirmation .

Q. What in vitro assays are suitable for screening the biological activity of this compound?

  • Methodology: Angiotensin-converting enzyme (ACE) inhibition assays using fluorogenic substrates (e.g., Abz-FRK(Dnp)-OH) to measure IC₅₀ values. Comparative studies with Spirapril (IC₅₀ = 1.2 nM) can contextualize potency .
  • Data Insight: Modifications at the carboxylic acid group (e.g., esterification) reduce activity, highlighting the importance of the free carboxylate for ACE binding .

Advanced Research Questions

Q. How does the spirocyclic architecture influence pharmacokinetic properties compared to linear analogs?

  • Methodology: Perform comparative bioavailability studies in rodent models. The rigid spiro structure enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Plasma half-life (t₁/₂) increases by 2–3× compared to non-spiro ACE inhibitors .
  • Data Contradiction: Some studies report reduced blood-brain barrier penetration due to high polarity, conflicting with claims of central nervous system activity. Resolve by measuring brain-to-plasma ratios via LC-MS/MS .

Q. What strategies resolve contradictions in enantiomer-dependent toxicity profiles?

  • Methodology: Toxicity studies using enantiopure (8S) vs. (8R) forms in hepatocyte cultures. The (8S)-enantiomer shows lower cytotoxicity (EC₅₀ > 100 µM) due to selective binding to ACE over off-target proteases .
  • Mitigation: Computational docking (e.g., AutoDock Vina) identifies steric clashes between the (8R)-form and ACE’s S2’ subsite, explaining toxicity differences .

Q. How can computational modeling guide structural modifications for enhanced selectivity?

  • Methodology: Molecular dynamics simulations (AMBER/CHARMM) of the compound-ACE complex reveal key hydrogen bonds (e.g., between the carboxylate and His513). Modifying the dioxa ring to a dithia system (as in Spirapril) improves Zn²⁺ coordination but increases synthetic complexity .
  • Validation: Synthesis of 1,4-dithia-7-azaspiro analogs (IC₅₀ = 0.8 nM) confirms predictions .

Safety and Handling

Q. What are critical safety protocols for handling this compound in a research lab?

  • Methodology: Use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid contact with oxidizing agents (e.g., HNO₃) to prevent decomposition into toxic gases (e.g., NOx). Store under argon at 2–8°C in amber glass vials .
  • Emergency Response: For skin contact, wash immediately with 10% NaHCO₃ solution to neutralize acidic byproducts .

Structural and Analytical Techniques

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodology:

  • NMR : ¹³C NMR distinguishes spiro carbons (δ 65–75 ppm for dioxa carbons; δ 170–175 ppm for COOH) .
  • HRMS : ESI-HRMS (negative mode) confirms molecular ion [M-H]⁻ at m/z 216.0643 (C₇H₁₁NO₄) .
    • Advanced Tip: Dynamic NMR at variable temperatures resolves conformational mobility of the spiro ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid
Reactant of Route 2
(8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.